molecular formula C14H20N2O B582177 1-tert-Butyl-6-propoxybenzimidazole CAS No. 1314988-55-0

1-tert-Butyl-6-propoxybenzimidazole

Cat. No. B582177
M. Wt: 232.327
InChI Key: DYFLUCVVIBHZJZ-UHFFFAOYSA-N
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Description

1-tert-Butyl-6-propoxybenzimidazole is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.33 . The IUPAC name for this compound is 1-tert-butyl-6-propoxy-1H-benzimidazole .


Molecular Structure Analysis

The InChI code for 1-tert-Butyl-6-propoxybenzimidazole is 1S/C14H20N2O/c1-5-8-17-11-6-7-12-13(9-11)16(10-15-12)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Applications in Organic Chemistry and Materials Science

1-tert-Butyl-6-propoxybenzimidazole, while not directly mentioned in the research studies, is related to the broader category of compounds featuring benzimidazole groups and tert-butyl groups, which have been studied for various applications in organic chemistry and materials science. The research findings associated with compounds possessing similar structural features can shed light on the potential applications of 1-tert-Butyl-6-propoxybenzimidazole.

  • Thermal Decomposition and Safety Studies : The thermal decomposition characteristics of tert-butyl peroxybenzoate (TBPB), a compound related to the tert-butyl group, have been studied with the aim of understanding its thermal stability and safety parameters. Such studies are crucial for industrial applications to prevent accidents involving fire or explosion due to thermal instability (Jiang et al., 2019).

  • Synthesis and Reactivity of N-heterocyclic Carbene–Borane Complexes : Research into N-heterocyclic carbene complexes, which can include benzimidazole derivatives, highlights the potential for synthesizing novel organometallic compounds. These complexes have been explored for their reactivity and potential applications in catalysis (Winkler et al., 2015).

  • Antioxidant Activity : Benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties, indicating the potential of 1-tert-Butyl-6-propoxybenzimidazole in pharmaceutical and nutraceutical applications. The ability of these compounds to scavenge free radicals could be beneficial in combating oxidative stress (Shakir et al., 2014).

  • Polybenzimidazole Modifications for Gas Separation : Structural modifications in polybenzimidazole (PBI), including the introduction of tert-butyl groups, have led to improvements in gas permeation properties. This research indicates that chemical modifications involving tert-butyl groups can enhance the functionality of materials for industrial gas separation applications (Kumbharkar et al., 2006).

  • Synthesis and Biological Activity of Benzoxazole Derivatives : Compounds bearing tert-butyl groups and related to benzoxazoles have been synthesized and evaluated for their antibacterial and antifungal activities. This research suggests the potential of 1-tert-Butyl-6-propoxybenzimidazole in developing new antimicrobial agents (Vinšová et al., 2004).

properties

IUPAC Name

1-tert-butyl-6-propoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-5-8-17-11-6-7-12-13(9-11)16(10-15-12)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFLUCVVIBHZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=CN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716502
Record name 1-tert-Butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-6-propoxybenzimidazole

CAS RN

1314988-55-0
Record name 1-tert-Butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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